BenchChemオンラインストアへようこそ!

3-(Pyridin-4-yl)morpholine

Drug design ADME optimization Lipophilicity

3-(Pyridin-4-yl)morpholine is a heterocyclic building block comprising a morpholine ring connected via its C3 position to the 4-position of a pyridine ring. This C-linked architecture distinguishes it from N-linked analogs such as 4-(pyridin-4-yl)morpholine (CAS 2767-91-1) and other positional isomers.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 143798-67-8
Cat. No. B1612852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-4-yl)morpholine
CAS143798-67-8
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1COCC(N1)C2=CC=NC=C2
InChIInChI=1S/C9H12N2O/c1-3-10-4-2-8(1)9-7-12-6-5-11-9/h1-4,9,11H,5-7H2
InChIKeyJXKIACFCCSSPTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-4-yl)morpholine (CAS 143798-67-8): Core Scaffold Identification for Procurement Decisions


3-(Pyridin-4-yl)morpholine is a heterocyclic building block comprising a morpholine ring connected via its C3 position to the 4-position of a pyridine ring [1]. This C-linked architecture distinguishes it from N-linked analogs such as 4-(pyridin-4-yl)morpholine (CAS 2767-91-1) and other positional isomers. The compound bears a secondary amine within the morpholine ring, enabling distinct downstream functionalization strategies compared to tertiary amine variants [2]. With a molecular formula of C9H12N2O, a molecular weight of 164.20 g/mol, and a predicted pKa of 7.37 ± 0.40, it occupies a unique physicochemical space among pyridinyl-morpholine isomers .

Why 3-(Pyridin-4-yl)morpholine Cannot Be Replaced by Other Pyridinyl-Morpholine Isomers in Drug Discovery


The position of the morpholine attachment to the pyridine ring fundamentally alters the compound's physicochemical and biochemical behavior. Regioisomers such as 4-(pyridin-4-yl)morpholine (N-linked) and 2-(pyridin-4-yl)morpholine exhibit markedly different lipophilicity, polar surface area, and ionization profiles, which directly influence membrane permeability, solubility, and target binding in medicinal chemistry contexts [1]. Substituting one isomer for another without experimental validation can lead to significant deviations in ADME properties and pharmacological activity, as demonstrated by structure-activity relationship (SAR) studies on pyridinyl-morpholine-containing kinase inhibitors and GPCR ligands [2]. The quantitative differences documented below provide procurement rationale for selecting the specific C3-linked isomer.

Quantitative Differentiation of 3-(Pyridin-4-yl)morpholine (CAS 143798-67-8) from Closest Analogs


Reduced Lipophilicity (LogP) Compared to N-Linked 4-(Pyridin-4-yl)morpholine

The C3-linked isomer 3-(pyridin-4-yl)morpholine exhibits a computed LogP of 0.155, which is 0.49 log units lower than the N-linked isomer 4-(pyridin-4-yl)morpholine (LogP = 0.645) as calculated using the same JChem engine [1]. This lower lipophilicity predicts improved aqueous solubility and reduced non-specific protein binding, which are desirable attributes in early-stage drug discovery for central nervous system (CNS) and peripheral targets [2].

Drug design ADME optimization Lipophilicity

Higher Topological Polar Surface Area (TPSA) Versus 4-(Pyridin-4-yl)morpholine

3-(Pyridin-4-yl)morpholine possesses a TPSA of 34.15 Ų compared to 25.36 Ų for 4-(pyridin-4-yl)morpholine, a difference of 8.79 Ų [1]. Both values fall below the 60 Ų threshold commonly associated with blood-brain barrier penetration, but the higher TPSA of the C3-linked isomer predicts reduced passive membrane permeability relative to the N-linked analog [2]. This property is relevant when peripheral restriction is desired or when efflux transporter interactions need to be minimized.

Membrane permeability Blood-brain barrier Oral bioavailability

pH-Dependent Lipophilicity (LogD) Profile Differentiation

At gastric-relevant pH 5.5, 3-(pyridin-4-yl)morpholine exhibits a LogD of -1.85, substantially more hydrophilic than 4-(pyridin-4-yl)morpholine (LogD = -0.34), a difference of 1.51 log units [1]. At physiological pH 7.4, the difference narrows: LogD = -0.216 for the target compound versus -0.184 for the comparator, a difference of only 0.03 units. This pH-dependent divergence suggests that the C3-linked isomer is predominantly ionized at gastric pH, which may influence oral absorption kinetics differently from the N-linked analog [2].

Ionization state pH-dependent solubility Drug absorption

Secondary Amine Functional Handle: Distinct Reactivity vs. Tertiary Amine Analogs

Unlike 4-(pyridin-4-yl)morpholine, which bears a tertiary morpholine nitrogen that is fully substituted and less nucleophilic, 3-(pyridin-4-yl)morpholine retains a free secondary amine (NH) within the morpholine ring [1]. This secondary amine has a predicted pKa of 7.37 ± 0.40 , indicating it exists in equilibrium between neutral and protonated states at physiological pH. The NH group enables unique derivatization chemistries—including amide bond formation, sulfonamide synthesis, and reductive amination—that are not accessible to the tertiary amine of N-linked analogs .

Chemical biology PROTAC linker Bioconjugation

Synthetic Accessibility: Photochemical Route with Established Yield

3-(Pyridin-4-yl)morpholine can be synthesized via direct photolysis of 4-pyridinecarbonitrile in the presence of morpholine at 254 nm, affording the product in approximately 15% isolated yield . While modest, this yield represents an experimentally demonstrated, single-step route from commercially available starting materials (4-cyanopyridine and morpholine), contrasting with multi-step sequences required for some regioisomers . An alternative synthesis from 4-pyridinecarboxaldehyde is also documented, providing procurement flexibility [1].

Process chemistry Photochemical synthesis Scale-up feasibility

Procurement-Driven Application Scenarios for 3-(Pyridin-4-yl)morpholine (CAS 143798-67-8)


Medicinal Chemistry: CNS Drug Candidate Optimization Requiring Reduced Lipophilicity

For CNS drug programs where lowering LogP is critical to mitigate hERG channel binding and phospholipidosis risk, 3-(pyridin-4-yl)morpholine (LogP = 0.155) provides a measurable advantage over the more lipophilic 4-isomer (LogP = 0.645) [1]. The 0.49 log unit reduction translates to an approximately 3-fold lower predicted octanol-water partition, which can be leveraged when a scaffold with balanced solubility is required without sacrificing the pyridine pharmacophore [1].

PROTAC and Bioconjugate Linker Design Using Secondary Amine Chemistry

The presence of a secondary amine (NH) with a pKa of 7.37 enables chemoselective conjugation to E3 ligase ligands or targeting moieties via amide bond formation, a reactivity not available from the tertiary amine of 4-(pyridin-4-yl)morpholine . This makes the C3-linked isomer uniquely positioned as a linker scaffold in targeted protein degradation (PROTAC) and antibody-drug conjugate (ADC) research programs .

Antiviral and Kinase Inhibitor Scaffold Development Requiring Specific TPSA Windows

Building on the pyridylmorpholine SAR established in adenosine kinase inhibitors and NNRTI development programs, the TPSA of 34.15 Ų positions 3-(pyridin-4-yl)morpholine-derived compounds within an optimal polarity range for balancing cellular permeability with aqueous solubility [2]. The 35% higher TPSA compared to the 4-isomer (25.36 Ų) provides a differentiated physicochemical profile for hit-to-lead optimization in infectious disease and oncology projects [2].

GPCR Antagonist Programs: D2/D3/5-HT2A Scaffold with Favorable Ionization Profile

Patented pyridinyl morpholine compounds bearing the C3-pyridylmorpholine core demonstrate strong affinity for D2, D3, and 5-HT2A receptors with reduced histamine H1 off-target binding [3]. The distinct pH-dependent LogD profile (ΔLogD at pH 5.5 = -1.85 versus -0.34 for the N-linked isomer) may contribute to differential gastrointestinal absorption and reduced sedation side effects, key considerations for antipsychotic drug development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Pyridin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.